1-(Furan-3-ylmethyl)piperazine
Description
1-(Furan-3-ylmethyl)piperazine is a piperazine derivative featuring a furan-3-ylmethyl substituent at the nitrogen position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological and chemical properties due to their versatile nitrogen-containing heterocyclic structure. The furan moiety, a five-membered oxygen-containing heterocycle, may confer unique electronic and steric properties compared to benzene or other substituents, influencing reactivity, solubility, and biological activity .
Properties
IUPAC Name |
1-(furan-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBENEUKPWXEEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-ylmethyl)piperazine typically involves the alkylation of piperazine with a furan-containing alkylating agent. One common method includes the reaction of piperazine with 3-(chloromethyl)furan under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
1-(Furan-3-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine moiety can act as a ligand for various receptors, modulating their activity. The furan ring may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Analogues and Substituent Effects
Piperazine derivatives are often modified at the nitrogen positions to tailor their chemical and biological profiles. Key analogs include:
Key Observations :
- Aromatic vs.
- Electron-Withdrawing Groups : Substituents like -CF₃ (TFMPP) or -Cl (mCPP) increase metabolic stability and receptor affinity by reducing electron density on the aromatic ring .
- Hydrophilic Groups : Hydroxyethyl or hydroxypropyl substituents (e.g., HEHPP) improve aqueous solubility, critical for drug formulation or industrial applications .
Anticancer Activity
- 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit potent cytotoxicity (IC₅₀: 5–20 µM) against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The 4-chlorobenzhydryl group likely enhances membrane permeability and DNA intercalation .
- Furan Analogs : Furan-containing compounds are less documented, but furan’s planar structure may intercalate into DNA similarly to benzoyl derivatives. However, its lower hydrophobicity compared to chlorophenyl groups might reduce cellular uptake .
Neuropharmacological Activity
- Arylpiperazines (TFMPP, mCPP) : These compounds show high affinity for serotonin receptors (5-HT₁A/₁B). TFMPP’s 3-CF₃ group confers 65-fold selectivity for 5-HT₁B over 5-HT₁A, whereas mCPP acts as a mixed agonist .
- Furan Derivatives: The furan ring’s electron-rich oxygen could modulate serotonin receptor binding.
Physicochemical and Metabolic Properties
Solubility and Stability
- Hydrophilic Derivatives : 1-(2-Hydroxyethyl)piperazine (HEP) and HEHPP exhibit high water solubility (miscible in H₂O) and thermal stability (boiling point: ~192°C), making them suitable for industrial solvents .
- Lipophilic Derivatives : Aryl-substituted analogs like TFMPP and MDBP are lipophilic (logP > 2), facilitating blood-brain barrier penetration but requiring CYP-mediated metabolism for clearance .
Metabolism
Biological Activity
1-(Furan-3-ylmethyl)piperazine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a furan moiety at the 3-position. This unique structural arrangement influences its chemical reactivity and biological properties. The furan ring contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine moiety can act as a ligand for various receptors, modulating their activity. The furan ring may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects. Research indicates that the compound can influence ion channels, particularly voltage-gated sodium channels, which are critical in pain signaling pathways .
Pharmacological Applications
This compound has been investigated for several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for further development in antimicrobial therapies.
- Neuropathic Pain Relief : Research has highlighted the compound's potential as a sodium channel blocker, particularly against tetrodotoxin-resistant sodium channels (Na(v)1.8). This activity suggests its use in treating neuropathic pain, offering an alternative to existing sodium channel blockers with improved safety profiles .
- Potential Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Sodium Channel Blockade : A study demonstrated that compounds derived from furan-piperazine frameworks effectively blocked Na(v)1.8 channels and showed promising results in rodent models of neuropathic pain. These compounds exhibited enhanced potency and bioavailability compared to traditional treatments like mexiletine .
- Antimicrobial Efficacy : In vitro studies revealed that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
